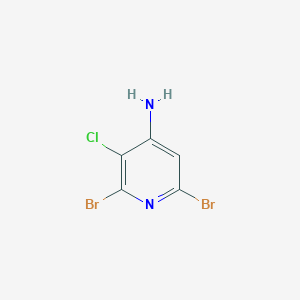

2,6-Dibromo-3-chloropyridin-4-amine

Description

Properties

IUPAC Name |

2,6-dibromo-3-chloropyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2ClN2/c6-3-1-2(9)4(8)5(7)10-3/h1H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVYEDHWOBABMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Br)Br)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Chlorination at Position 3

Electrophilic Chlorination :

Step 2: Bromination at Positions 2 and 6

Electrophilic Bromination :

-

Substrate : 3-Chloropyridin-4-amine.

-

Reagents : Br₂ in HBr/AcOH.

-

Conditions : 90°C for 12 hours.

Key Data :

Limitations :

-

Competing side reactions (e.g., over-bromination).

-

Requires rigorous purification after each step.

Nitro Group Reduction and Halogen Exchange

This route involves nitration followed by halogen substitution.

Procedure :

-

Nitration :

-

Reduction and Chlorination :

Key Data :

Limitations :

-

Multi-step process with moderate overall yield.

-

Potential for residual nitro/byproduct contamination.

Cross-Coupling Approaches

Metal-catalyzed cross-coupling offers precise control over substituent placement.

Suzuki Coupling Example :

-

Substrate : 3-Chloro-4-aminopyridine-2,6-ditriflate.

-

Reagents : Pd(PPh₃)₄, Br-Bpin.

-

Outcome : Substitution of triflate groups with Br.

Key Data :

Limitations :

-

High cost of catalysts and boronic reagents.

-

Requires anhydrous conditions.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 2,6-Dibromo-3-chloropyridin-4-amine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: This compound is often used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, are used along with bases like potassium carbonate in solvents like toluene or ethanol.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.

Coupling Products: The major products are biaryl compounds formed through the coupling of the pyridine derivative with boronic acids.

Scientific Research Applications

Applications in Chemistry

1. Building Block for Organic Synthesis

DBrClPy serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its halogen substituents facilitate various nucleophilic substitution reactions, enabling the formation of diverse derivatives.

2. Synthesis of Bioactive Compounds

The compound is utilized in the development of bioactive molecules. Its structure allows for modifications that can lead to compounds with potential therapeutic effects.

Research has indicated that DBrClPy exhibits promising biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

DBrClPy has shown significant antimicrobial activity against various bacterial strains. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected pathogens:

| Bacterial Strain | Activity Level (MIC µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | < 10 | |

| Mycobacterium tuberculosis | < 5 | |

| Enterococcus faecalis | < 15 |

In studies, it has been reported that halogenated pyridines can inhibit the growth of Gram-positive bacteria and mycobacteria effectively.

Anticancer Research

DBrClPy's potential in anticancer applications is under investigation, with studies suggesting that it may interfere with cancer cell proliferation through specific molecular pathways.

Industrial Applications

In addition to its roles in research and drug development, DBrClPy is employed in the production of specialty chemicals and materials with tailored properties for various industrial applications.

Case Studies

Several case studies have highlighted the effectiveness of DBrClPy in drug discovery:

- Antimicrobial Screening : A study demonstrated that derivatives of DBrClPy exhibited potent activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

- Synthesis of Anticancer Agents : Research focusing on the modification of DBrClPy led to the discovery of new compounds with enhanced anticancer properties, showcasing its utility in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-chloropyridin-4-amine in biological systems involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form halogen bonds with amino acid residues in proteins, affecting their function and activity . Additionally, the compound’s ability to undergo substitution and coupling reactions allows it to modify biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Features

The table below compares 2,6-Dibromo-3-chloropyridin-4-amine with five analogous pyridine derivatives, emphasizing substituent positions, molecular weights, and functional groups:

*Calculated based on analogous compounds.

Key Observations:

- Halogen Effects : Bromine and chlorine substituents increase molecular weight and steric bulk compared to fluorine . Iodine in 6-Bromo-2-chloro-4-iodopyridin-3-amine further elevates weight (~370 g/mol), impacting solubility and reactivity.

- Positional Isomerism : this compound and 2,4-Dibromo-6-chloropyridin-3-amine demonstrate how halogen placement alters electronic distribution and intermolecular interactions.

Crystallographic and Computational Tools

Structural data for analogs may be determined using programs like SHELXL (for refinement) and visualized via Mercury (for packing analysis) . For example, the trifluoromethyl group in likely adopts a planar conformation due to steric and electronic constraints, observable through these tools.

Biological Activity

2,6-Dibromo-3-chloropyridin-4-amine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its antimicrobial and anticancer properties, as well as its interactions with various molecular targets in biological systems.

The compound's structure features two bromine atoms and one chlorine atom on the pyridine ring, which significantly influences its reactivity and biological activity. The halogen atoms can form halogen bonds with amino acid residues in proteins, thereby affecting their function and activity. The compound is known to interact with enzymes and receptors, making it a candidate for drug development against various diseases.

Mechanism of Action:

- Enzyme Inhibition: this compound has been shown to inhibit specific enzymes involved in metabolic pathways, which is critical for its antimicrobial and anticancer activities.

- Receptor Interaction: The compound may also modulate receptor activities, influencing signaling pathways relevant to cancer progression and microbial resistance.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating a capacity to inhibit growth effectively.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 8 µg/mL |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by inhibiting key signaling pathways.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 5.0 |

| HCT116 (Colon Cancer) | 7.5 |

| PC3 (Prostate Cancer) | 6.0 |

Case Studies

-

Study on Trypanosoma brucei Inhibition:

A study highlighted the effectiveness of pyridine derivatives, including this compound, against Trypanosoma brucei, the causative agent of human African trypanosomiasis. The compound was found to selectively inhibit the enzyme S-Adenosylmethionine decarboxylase (AdoMetDC), crucial for polyamine synthesis in the parasite while showing minimal toxicity to human cells . -

Anticancer Mechanism Exploration:

Another study explored the mechanism by which this compound induces apoptosis in cancer cells. It was determined that the compound activates caspase pathways leading to cell death in MCF7 cells, suggesting a potential therapeutic application in breast cancer treatment .

Q & A

Basic: What are the key considerations for synthesizing 2,6-Dibromo-3-chloropyridin-4-amine?

Methodological Answer:

Synthesis typically involves sequential halogenation of a pyridine precursor. For example, starting with pyridin-4-amine, bromination at the 2- and 6-positions can be achieved using brominating agents like PBr₃ or HBr under controlled temperatures (e.g., 80–100°C). Subsequent chlorination at the 3-position may require a Friedel-Crafts-type reaction using AlCl₃ and Cl₂ gas. Critical factors include:

- Regioselectivity control : Use directing groups (e.g., -NH₂) to guide halogen placement .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .

- Safety : Employ inert atmospheres (N₂/Ar) and corrosion-resistant reactors due to HBr/HCl byproducts .

Advanced: How can researchers address regioselectivity challenges during halogenation?

Methodological Answer:

Regioselectivity is influenced by steric and electronic factors. For bromination:

- Electronic effects : The -NH₂ group directs electrophilic substitution to the para position, but steric hindrance from bulky substituents (e.g., Br at 2,6-positions) may shift reactivity.

- Catalytic systems : Use Lewis acids like FeCl₃ to enhance selectivity .

- Stepwise halogenation : Introduce Br first, followed by Cl, to minimize cross-reactivity. Monitor intermediates via TLC or HPLC .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substitution patterns. For example, aromatic protons near Br/Cl show deshielding (δ 7.5–8.5 ppm). NH₂ protons appear as broad singlets (δ ~5 ppm in DMSO-d₆) .

- IR : Confirm NH₂ stretches (3300–3500 cm⁻¹) and C-Br/C-Cl vibrations (500–800 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (expected m/z: ~285.8 for C₅H₃Br₂ClN₂) .

Advanced: How do substituents influence crystal packing and intermolecular interactions?

Methodological Answer:

- Hydrogen bonding : The -NH₂ group forms N–H⋯N/Br/Cl bonds, creating chains or sheets. Use Mercury software to analyze crystallographic data (e.g., .cif files) and calculate graph-set motifs (e.g., R₂²(8) rings) .

- Halogen interactions : Br and Cl atoms engage in halogen⋯π or Type-I/II contacts, affecting melting points and solubility. Compare packing motifs with analogs like 2,6-dichloropyridin-4-amine .

Basic: How can researchers predict the biological activity of this compound?

Methodological Answer:

- In silico modeling : Use QSAR tools (e.g., SwissADME) to predict logP, solubility, and CYP inhibition. The bromine/chlorine substituents may enhance lipophilicity and blood-brain barrier permeability .

- Enzyme docking : Molecular dynamics simulations (AutoDock Vina) can assess binding to targets like CYP450 isoforms .

Advanced: What strategies resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer:

- Reproducibility checks : Validate reaction conditions (e.g., catalyst purity, solvent dryness). For spectral discrepancies:

- Data transparency : Archive raw NMR/MS files in repositories like Zenodo for peer validation .

Advanced: How to develop a robust HPLC method for purity analysis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.